5-(anilinocarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-(anilinocarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with an anilinocarbonyl group at the 5-position and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(anilinocarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Anilinocarbonyl Group: The anilinocarbonyl group can be introduced via an acylation reaction using aniline and a suitable acylating agent, such as an acid chloride or anhydride.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a suitable precursor with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
5-(anilinocarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and other electrophiles or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylates or ketones.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
5-(anilinocarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used in studies investigating its biological activity, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 5-(anilinocarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-(phenylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 5-(benzoyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 5-(anilinocarbonyl)-1-ethyl-1H-pyrazole-4-carboxylic acid
Uniqueness
5-(anilinocarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of the anilinocarbonyl group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds, which may have different substituents or functional groups, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
1-methyl-5-(phenylcarbamoyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-15-10(9(7-13-15)12(17)18)11(16)14-8-5-3-2-4-6-8/h2-7H,1H3,(H,14,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJRGEMQNFCPTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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